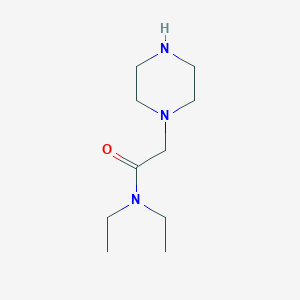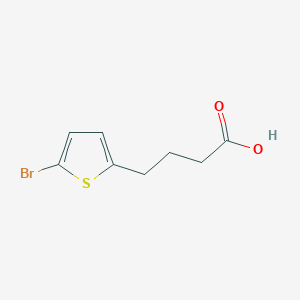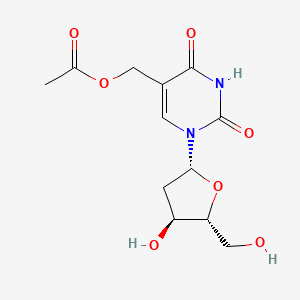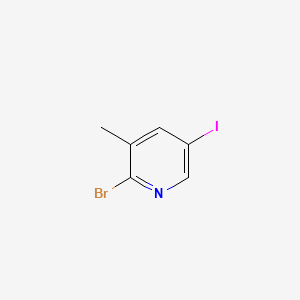
5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid (5MOCA) is a chemical compound with a molecular formula of C7H10N2O3. It is a member of the oxazole family of compounds and is a white, crystalline solid that is soluble in water and other organic solvents. 5MOCA has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a component in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Application 1: Flow Battery Applications
- Summary of Application : Organic compounds, based on abundant elements, are appealing alternatives as redox couples for redox flow batteries. The straightforward scalability, the independence of material sources, and the potentially attractive price motivate researchers to investigate this technological area .
- Methods of Application : Four different benzyl-morpholino hydroquinone derivatives were synthesized as potential redox active species. Compounds bearing central symmetry were shown to be about an order of magnitude less soluble in water than isomers without central symmetry .
- Results or Outcomes : The formations of different polymorphs was observed, showing that their solubility is not a function of their structure. The kinetics of the transformation can give misleading solubility values according to Ostwald’s rule .
Application 2: Corrosion Inhibition
- Summary of Application : The inhibition effect of novel Mannich base 1- [morpholin-4-yl (thiophen-2-yl)methyl]thiourea on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated .
- Methods of Application : The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K. Potentiodynamic polarization measurements showed that the Mannich base is a mixed-type inhibitor .
- Results or Outcomes : EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency. Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Application 3: Synthesis of Organic Compounds
- Summary of Application : Morpholin-4-yl-acetic acid is used in the synthesis of various organic compounds. It is provided to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, the morpholin-4-yl-acetic acid would be combined with other reagents under controlled conditions to produce the desired compound .
- Results or Outcomes : The outcomes of these syntheses can also vary widely. In general, the goal is to produce a specific organic compound with high yield and purity .
Application 4: Anti-Tumor Activities
- Summary of Application : Certain morpholin-4-yl compounds have been investigated for their potential anti-tumor activities. For example, novel ursolic acid (UA) derivatives with substitution at positions of C-3, C-11 and C-28 of UA have been synthesized .
- Methods of Application : The compounds were synthesized and their structures were confirmed using IR, MS and 1H-NMR and elemental analysis .
- Results or Outcomes : The specific results or outcomes of these investigations are not provided in the source. However, the goal of such research is typically to identify compounds with significant anti-tumor activity that could potentially be developed into effective cancer treatments .
Propiedades
IUPAC Name |
5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11/h5H,1-4,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIUGCXWMFLXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)
